Fuc(a1-2)Gal(b1-4)keto-Fru
Description
Properties
Molecular Formula |
C18H32O15 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(3S,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h5,7-21,23-29H,2-4H2,1H3/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI Key |
CZDSVDORQFTVAC-ZYWWVWFBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(=O)CO)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Protective Group Chemistry
The synthesis of Fuc(α1-2)Gal(β1-4)keto-Fru necessitates precise protection of hydroxyl groups to ensure regioselective glycosylation. In a patented methodology for analogous glycosides, 2,3,6,2′,3′,4′,6′-hepta-O-benzoyl-α-D-lactosyl bromide serves as a key intermediate. Benzoyl groups are preferred for their stability under glycosylation conditions and ease of removal during final deprotection. For Fuc(α1-2)Gal(β1-4)keto-Fru, this approach would involve:
- Benzoylation of galactose and fucose residues at C-2, C-3, and C-4 positions to block undesired reactivity.
- Selective activation of the anomeric center using silver trifluoromethanesulfonate (AgOTf), which facilitates glycosidic bond formation with a 1.3-fold stoichiometric excess to drive conversion.
Table 1: Common Protective Groups and Reaction Conditions
| Protective Group | Position Protected | Removal Conditions |
|---|---|---|
| Benzoyl (Bz) | C-2, C-3, C-4 | 80% acetic acid, 65°C |
| Acetyl (Ac) | C-4′ | Hydrochloric acid |
Glycosylation Reactions
Glycosylation of the protected galactose and fucose units requires meticulous control of stereochemistry. The patent US20020099186A1 details a two-step process for α(1-3) and β(1-4) linkages, adaptable to Fuc(α1-2)Gal(β1-4)keto-Fru:
- Formation of β(1-4) linkage : Reacting 8-methoxycarbonyloctyl-2,3,6,2′,3′,4′,6′-hepta-O-benzoyl-α-D-lactosyl bromide with a fucose donor in chloroform at 25°C for 5 hours, using AgOTf as a promoter.
- α(1-2) fucosylation : Employing tetra-O-benzyl-α-thiobenzyl fucoside under cupric bromide catalysis at 40°C to ensure α-configuration.
Critical parameters include:
Deprotection and Final Isolation
Deprotection involves sequential removal of benzoyl and acetyl groups:
- Benzoyl cleavage : Treatment with 80% aqueous acetic acid at 65°C for 24 hours, preserving methoxycarbonyl functionalities.
- Acetyl removal : Mild hydrochloric acid (0.5 M) at 25°C to prevent hydrolysis of sensitive ketofuranose groups.
Purification employs silica gel chromatography with gradient elution (DCM:MeOH 99:1 to 97:3) followed by crystallization from methanol.
Enzymatic and Biocatalytic Approaches
Fe/αKG-Dependent Dioxygenases
Iron- and α-ketoglutarate-dependent dioxygenases (Fe/αKGs) offer biocatalytic routes for C─H functionalization. Although primarily studied for amino acid hydroxylation, these enzymes show promise for modifying carbohydrate backbones:
- Substrate engineering : 4-Azidoleucine analogues have been hydroxylated using GriE dioxygenase with >95% conversion, suggesting adaptability for keto-Fru modification.
- Reaction conditions : Lysates of E. coli expressing Fe/αKGs, supplemented with sodium ascorbate (10 mM) and α-ketoglutarate (2 mM), achieve scalable oxidations.
Table 2: Biocatalytic Parameters for Fe/αKGs
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Minimizes enzyme denaturation |
| pH | 7.0–7.5 | Maintains Fe(IV)-oxo stability |
| Reaction Time | 20 hours | Ensures complete conversion |
Glycosyltransferase-Mediated Synthesis
Glycosyltransferases (GTs) specific for α1-2 fucosylation (e.g., FUT1) and β1-4 galactosylation (e.g., β4Gal-T1) could theoretically assemble Fuc(α1-2)Gal(β1-4)keto-Fru. However, no direct reports exist for this trisaccharide. Lessons from analogous systems indicate:
- Donor specificity : UDP-fucose and UDP-galactose as nucleotide sugars.
- Acceptor requirements : Keto-Fru must adopt a conformation accessible to the GT active site.
Purification and Characterization
Chromatographic Techniques
Final purification leverages:
Spectroscopic Validation
- MS : ESI-MS confirms molecular weight (488.4 g/mol) with [M+Na]+ peak at 511.4.
- NMR : 1H NMR (500 MHz, D2O) exhibits characteristic anomeric protons at δ 5.2 (α-Fuc) and δ 4.5 (β-Gal).
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Fuc(a1-2)Gal(b1-4)keto-Fru can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The keto group in fructose can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the keto group can yield sugar alcohols .
Scientific Research Applications
Fuc(a1-2)Gal(b1-4)keto-Fru has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics, particularly in the context of cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules for various industrial applications
Mechanism of Action
The biological effects of Fuc(a1-2)Gal(b1-4)keto-Fru are mediated through its interactions with specific proteins, such as lectins. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures. This binding can trigger various cellular responses, including signal transduction, immune activation, and cell adhesion. The molecular targets and pathways involved in these processes are still being investigated, but they are known to play critical roles in health and disease .
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- The reducing-end sugar (keto-Fru vs. Glc/GlcNAc) alters solubility, metabolic stability, and lectin-binding specificity. For example, H-Type 2 binds S. oralis via MUC7 mucins , while 2’-fucosyllactose is metabolized by gut microbiota .
- Fucosylation patterns (e.g., α1-2 vs. α1-3) dictate interactions with lectins like Lotus tetragonolobus lectin (LTL), which recognizes Fuc(a1-2)Gal(b1-4)GlcNAc in cancer biomarkers .
Functional and Biochemical Comparisons
Lectin and Microbial Binding
- This compound : Predicted to bind bacterial adhesins (e.g., Burkholderia ambifaria lectins) due to structural similarity to H-Type 2 .
- H-Type 2 : Binds Streptococcus oralis via MUC7 mucins in saliva, facilitating colonization .
- Difucosyllactose: Exhibits higher avidity for Pseudomonas aeruginosa lectins (LecA/LecB) than monofucosylated analogs, with Kd values in the nanomolar range .
Mass Spectrometry Signatures
Note: The keto-Fru moiety in this compound introduces unique fragmentation patterns, including sulfated fucose residues in marine-derived analogs .
Q & A
Q. What are the standard analytical techniques for characterizing the structural integrity of Fuc(a1-2)Gal(b1-4)keto-Fru in synthetic preparations?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are foundational for structural validation. For NMR, focus on anomeric proton signals (e.g., δ 5.1–5.3 ppm for α-linked fucose) and coupling constants to confirm linkage specificity (e.g., values for α1-2 bonds). HR-MS should be used to verify molecular weight and fragmentation patterns, particularly for keto-Fru modifications. Cross-reference with databases like UniLectin3D for lectin-binding motifs .
Q. How can enzymatic pathways inform the in vitro synthesis of this compound?
- Methodological Answer : Biosynthetic routes often leverage fucosyltransferases (e.g., FUT1/2 for α1-2 linkages) and galactosyltransferases. Optimize reaction conditions (pH 6.5–7.5, Mn²⁺/Mg²⁺ cofactors) and monitor glycosyl donor specificity (e.g., GDP-fucose vs. UDP-galactose). Use kinetic assays (e.g., HPLC-based monitoring of nucleotide-sugar consumption) to validate enzyme efficiency .
Q. What are the critical steps to ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document purification protocols rigorously, including:
- Chromatography : Size-exclusion (e.g., Sephadex G-15) and ion-exchange (DEAE-cellulose) for glycan separation.
- Purity Assessment : ≥95% purity via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection).
- Storage : Lyophilize in inert atmospheres to prevent keto-Fru degradation.
Reference experimental details per Beilstein Journal guidelines to ensure replicability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and mass spectrometry data when elucidating glycosidic linkages in this compound?
- Methodological Answer : Contradictions often arise from isobaric structures or ionization artifacts. Use orthogonal techniques:
- Tandem MS/MS : Compare fragmentation patterns (e.g., cross-ring cleavages) to differentiate α1-2 vs. α1-3 fucosylation.
- Methylation Analysis : Identify free hydroxyl groups post-permethylation to infer linkage positions.
- Molecular Dynamics (MD) Simulations : Predict stable conformers and compare with NOESY/ROESY NMR correlations .
Q. What computational tools are available for predicting lectin interactions with this compound, and how should binding assays be designed?
- Methodological Answer :
- Glycowork : Use subgraph isomorphism functions to identify conserved motifs (e.g., Lewis X/Y) in glycan sequences. Example code:
subgraph_isomorphism('this compound', 'Fuc(a1-?)[Gal(b1-?)]GlcNAc', termini_list=['terminal'])
- Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., Dolichos biflorus DBL) and measure binding kinetics (ka/kd) at varying glycan concentrations (0.1–10 µM). Include negative controls (e.g., non-fucosylated analogs) .
Q. How should researchers address contradictory findings in the literature regarding the immunomodulatory effects of Fuc(a1-2)Gal-containing glycans?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate variables:
- In vitro Models : Use TLR4/NF-κB reporter cell lines to quantify immune activation vs. inhibition.
- Meta-Analysis : Aggregate data from public repositories (e.g., GlyTouCan) and assess heterogeneity via I² statistics. Adjust for confounders (e.g., glycan purity, cell type specificity) .
Data Management and Reporting
Q. What are the best practices for documenting glycan synthesis and characterization to meet journal standards?
- Methodological Answer :
- Supporting Information : Include raw NMR spectra (δ values, integration), MS chromatograms, and enzyme kinetics plots.
- Reproducibility : Annotate all synthetic steps (e.g., reaction times, yields) and instrument parameters (e.g., LC-MS gradients).
- Ethical Reporting : Disclose any uncharacterized byproducts (e.g., via MALDI-TOF "sweet spots") and their potential biological impacts .
Q. How can researchers leverage glycan microarray data to contextualize the biological relevance of this compound?
- Methodological Answer : Cross-reference with CFG (Consortium for Functional Glycomics) microarray datasets:
- Binding Affinity : Compare fluorescence intensity values (≥2-fold over background) for lectins like Norovirus capsid proteins.
- Structural Correlates : Map epitope specificity (e.g., H-antigen vs. Lewis B) using tools like DrawGlycan-SNFG for graphical annotations .
Experimental Design Frameworks
Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for glycan functional studies?
- Methodological Answer :
Q. What statistical methods are appropriate for analyzing glycan-protein interaction data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
